molecular formula C12H24N2 B1507602 5,5'-Dimethyl-2,2'-bipiperidine CAS No. 1378805-84-5

5,5'-Dimethyl-2,2'-bipiperidine

Cat. No.: B1507602
CAS No.: 1378805-84-5
M. Wt: 196.33 g/mol
InChI Key: DSNPTGKSOFYOOS-UHFFFAOYSA-N
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Description

5,5'-Dimethyl-2,2'-bipiperidine is a useful research compound. Its molecular formula is C12H24N2 and its molecular weight is 196.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(5-methylpiperidin-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h9-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNPTGKSOFYOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C2CCC(CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378805-84-5
Record name 5,5'-Dimethyl-2,2'-bipiperidine (mixture of isomers)
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Contextualization Within Bipiperidine Chemistry

Bipiperidines are a class of compounds built upon a scaffold of two piperidine (B6355638) rings linked by a single bond. The 2,2'-bipiperidine core, in particular, is a significant structural motif found in a variety of natural products and is a crucial building block for creating complex molecules. These structures are recognized for their roles as chiral ligands and catalysts in asymmetric synthesis, a field focused on creating specific stereoisomers of a molecule.

The saturated nature of the piperidine rings in 5,5'-Dimethyl-2,2'-bipiperidine distinguishes it from its aromatic analogue, 2,2'-bipyridine (B1663995). While 2,2'-bipyridines are well-known for their ability to form stable complexes with a wide array of metal ions, the flexible, non-planar structure of 2,2'-bipiperidines offers a different set of stereochemical possibilities. This structural flexibility, combined with the presence of chiral centers, makes them valuable in stereoselective transformations. The addition of dimethyl groups at the 5 and 5' positions further influences the compound's steric and electronic properties, which can be fine-tuned for specific catalytic applications.

Nomenclature and Structural Distinctions of the Compound

The name "5,5'-Dimethyl-2,2'-bipiperidine" systematically describes its molecular architecture. The "2,2'-bipiperidine" portion indicates that two piperidine (B6355638) rings are joined by a covalent bond between the second carbon atom of each ring. The "5,5'-Dimethyl" prefix specifies that a methyl group (–CH₃) is attached to the fifth carbon atom of each of the two piperidine rings.

This compound can exist as a mixture of stereoisomers due to the chiral centers at the 2 and 2' positions, as well as the potential for cis/trans isomerism arising from the relative orientation of the substituents on each ring. The hydrogenation of its aromatic precursor, 5,5'-dimethyl-2,2'-bipyridine, results in the formation of these various isomers. sciedco.calabproinc.com The specific isomeric form of the compound is crucial as it dictates the three-dimensional shape and, consequently, its effectiveness in applications such as asymmetric catalysis.

PropertyDataReference
Molecular Formula C₁₂H₂₄N₂ labproinc.comchemimpex.com
Molecular Weight 196.34 g/mol labproinc.comchemimpex.com
CAS Number 1378805-84-5 (mixture of isomers) sciedco.calabproinc.comchemimpex.com
Appearance White to almost white powder or lump chemimpex.com

Current Landscape of Academic Research on 5,5 Dimethyl 2,2 Bipiperidine

Theoretical Derivation from Aromatic Precursors

The most direct and theoretically sound approach to this compound is through the catalytic hydrogenation of its aromatic counterpart, 5,5'-dimethyl-2,2'-bipyridine. This process involves the saturation of the two pyridine rings with hydrogen, leading to the formation of the corresponding piperidine (B6355638) rings.

Hydrogenation of 2,2'-Bipyridines as a General Synthetic Route for Bipiperidines

The catalytic hydrogenation of pyridine and its derivatives to piperidines is a well-established transformation in organic synthesis. This reaction typically requires the use of a metal catalyst and a hydrogen source, often molecular hydrogen (H₂), to reduce the aromatic C=C and C=N bonds. The hydrogenation of 2,2'-bipyridines follows this general principle, yielding 2,2'-bipiperidines.

A variety of catalysts have been shown to be effective for the hydrogenation of pyridines, including those based on rhodium, ruthenium, and nickel. For instance, rhodium oxide (Rh₂O₃) has been utilized for the reduction of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C), often leading to the corresponding cis-piperidines as the major product. Ruthenium-based catalysts, such as ruthenium on carbon (Ru/C), have also demonstrated high efficacy in the hydrogenation of pyridine derivatives. The catalytic cycle generally involves the activation of hydrogen on the metal surface and its subsequent transfer to the adsorbed pyridine ring.

The hydrogenation of bipyridines presents a unique challenge due to the presence of two interconnected aromatic rings. The reaction proceeds through the stepwise reduction of each ring, and the conditions can be tailored to control the extent of hydrogenation. The interaction of the bipyridine ligand with the metal center plays a crucial role in the catalytic process.

Considerations for the Dimethyl Substitution Pattern

The presence of methyl groups at the 5 and 5' positions of the 2,2'-bipyridine (B1663995) ring in 5,5'-dimethyl-2,2'-bipyridine is not expected to sterically hinder the hydrogenation process significantly, as these positions are relatively remote from the nitrogen atoms and the inter-ring bond. The electronic effect of the methyl groups, being weakly electron-donating, may slightly influence the electron density of the pyridine rings but is unlikely to prevent the reduction.

A strong analogue for the hydrogenation of each ring in 5,5'-dimethyl-2,2'-bipyridine is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111). Studies have shown that 3,5-dimethylpyridine can be effectively hydrogenated to 3,5-dimethylpiperidine (B146706) using a ruthenium on carbon (Ru/C) catalyst in a continuous process. This suggests that similar conditions could be successfully applied to the hydrogenation of 5,5'-dimethyl-2,2'-bipyridine.

The stereochemistry of the final product, this compound, is an important consideration. The hydrogenation can lead to different diastereomers depending on the relative orientation of the substituents on the two piperidine rings. Catalytic hydrogenation often proceeds via syn-addition of hydrogen atoms to the same face of the ring, which can influence the stereochemical outcome. The choice of catalyst and reaction conditions can be crucial in controlling the stereoselectivity of the reaction.

Catalyst System Substrate Type General Conditions Key Observations
Rhodium Oxide (Rh₂O₃)Functionalized Pyridines5 bar H₂, 40 °C, TFEYields cis-piperidines as major products.
Ruthenium on Carbon (Ru/C)3,5-DimethylpyridineContinuous trickle bed reactorEfficient and sustainable production of the corresponding piperidine.
Nickel-based catalystsPyridinesHigh temperaturesEffective for the synthesis of bipyridines from pyridines.

Alternative Synthetic Pathways for Saturated Bipiperidines

While the hydrogenation of aromatic precursors is the most direct route, alternative synthetic strategies for constructing the 2,2'-bipiperidine core exist. These methods typically involve the coupling of pre-existing piperidine rings or the cyclization of acyclic precursors.

One general approach involves the coupling of two functionalized piperidine monomers. For instance, the reductive coupling of 2-halopyridines catalyzed by nickel complexes can yield 2,2'-bipyridines, which can then be hydrogenated. A similar strategy starting from functionalized piperidines, such as those bearing a leaving group at the 2-position, could theoretically be employed to construct the bipiperidine skeleton directly, although this is less common.

Another strategy involves the construction of the piperidine rings through cyclization reactions. For example, substituted piperidines can be synthesized via the intramolecular reductive hydroamination/cyclization of alkynes. A bifunctional precursor containing two such functionalities could potentially be designed to form the bis-piperidine structure in a single cascade reaction.

Furthermore, multi-component reactions offer a convergent approach to highly substituted piperidines. A strategy that unites three components in a Type II Anion Relay Chemistry (ARC) has been developed for the diversity-oriented synthesis of 2,4,6-trisubstituted piperidines. While not directly applied to bipiperidine synthesis, such modular approaches could be adapted to create precursors for subsequent coupling to form the desired this compound.

Analysis of Potential Stereoisomers Arising from Piperidine Ring Saturation

The structure of this compound features two chiral centers at the C2 and C2' positions, where the two piperidine rings are joined. The presence of these two stereocenters gives rise to the possibility of multiple stereoisomers. Specifically, three stereoisomers are possible for the parent 2,2'-bipiperidine: the (2R, 2'R) and (2S, 2'S) enantiomeric pair, and the achiral meso compound, (2R, 2'S).

The introduction of methyl groups at the C5 and C5' positions does not introduce new chiral centers. However, it is crucial to consider the cis/trans isomerism relative to the plane of each piperidine ring. Each piperidine ring can exist in a chair conformation, and the methyl group at the C5 position can be either in an axial or equatorial position.

Considering the two chiral centers at C2 and C2', and the potential for cis/trans isomerism of the methyl groups, the following stereoisomers of this compound can be predicted:

(R,R)-5,5'-Dimethyl-2,2'-bipiperidine : A chiral molecule with both stereocenters having the R configuration.

(S,S)-5,5'-Dimethyl-2,2'-bipiperidine : The enantiomer of the (R,R) isomer, with both stereocenters having the S configuration.

(R,S)-5,5'-Dimethyl-2,2'-bipiperidine (meso) : An achiral diastereomer, as it possesses a center of inversion.

Each of these stereoisomers can also have the methyl groups in different relative orientations (cis or trans) with respect to the hydrogen atom at the C2 and C2' positions, further complicating the isomeric landscape. The exact number of separable isomers would depend on the energy barriers to ring flipping and rotation around the C2-C2' bond.

Conformation and Configurational Stability of the Bipiperidine Skeleton

The conformational flexibility of the this compound skeleton is primarily dictated by two factors: the chair-boat conformational isomerism of the individual piperidine rings and the rotation around the C2-C2' single bond that connects them.

The piperidine rings are expected to predominantly adopt a chair conformation to minimize steric strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The large 2-piperidyl substituent at the C2 position and the methyl group at the C5 position will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

Rotation around the C2-C2' bond leads to different staggered conformations, which can be described by the dihedral angle between the N1-C2 and N1'-C2' bonds. The two main conformations are anti (or transoid), where the two nitrogen atoms are on opposite sides of the C2-C2' bond, and gauche (or cisoid), where they are on the same side. The relative stability of these conformers is influenced by steric hindrance between the two piperidine rings and any potential intramolecular hydrogen bonding between the N-H of one ring and the nitrogen of the other. For the parent 2,2'-bipyridine, the trans conformation is observed in the solid state, with a higher energy cisoid form also being accessible acs.orglabproinc.com. A similar preference for a transoid arrangement is expected for the saturated bipiperidine system to minimize steric clashes.

Implications for Mixture of Isomers in Synthesis

The synthesis of this compound, typically achieved through the reduction of its aromatic precursor, 5,5'-Dimethyl-2,2'-bipyridine, inherently leads to a mixture of stereoisomers. This is because the hydrogenation of the aromatic rings creates the chiral centers at C2 and C2' without stereocontrol, resulting in a combination of the (R,R), (S,S), and meso isomers.

Commercial suppliers of this compound explicitly state that the product is a "mixture of isomers" nih.govchemimpex.comnih.gov. This has significant implications for its application, particularly in fields where specific stereochemistry is crucial, such as in the synthesis of chiral ligands for asymmetric catalysis or as building blocks for pharmaceuticals.

The separation of these isomers can be challenging due to their similar physical properties. Techniques such as fractional crystallization of diastereomeric salts with a chiral resolving agent or chiral chromatography would be necessary to isolate the individual stereoisomers. The complexity and cost associated with these separation processes mean that for many applications, the mixture of isomers is used.

Therefore, when utilizing this compound in a synthetic protocol, it is imperative to consider the potential impact of the isomeric mixture on the reaction outcome. The different stereoisomers may exhibit different reactivity or lead to the formation of different diastereomeric products when reacting with other chiral molecules.

Frontiers and Potential Research Avenues for 5,5 Dimethyl 2,2 Bipiperidine

Exploration as a Ligand in Coordination Chemistry (Based on General Bipiperidine Ligand Studies)

The structural analogue, 2,2'-bipiperidine, is recognized for its utility as a ligand in coordination chemistry, forming stable complexes with a variety of metals. chemimpex.com This suggests that 5,5'-Dimethyl-2,2'-bipiperidine could also serve as a versatile chelating ligand. The two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered chelate ring. The presence of methyl groups at the 5 and 5' positions can influence the electronic and steric properties of the resulting metal complexes.

Future research could focus on synthesizing and characterizing complexes of this compound with various transition metals. A systematic study of these complexes could reveal interesting catalytic activities, potentially in oxidation or hydrogenation reactions, drawing parallels from the broader applications of bipyridine complexes in catalysis. mdpi.comwikipedia.org

Table 1: Potential Metal Complexes and Research Focus

Metal Ion Potential Application Area Research Focus
Ruthenium (Ru) Catalysis, Photochemistry Synthesis of novel luminophores and catalysts for water oxidation. wikipedia.org
Iron (Fe) Colorimetric Analysis Development of new reagents for the detection of iron ions. wikipedia.org
Copper (Cu) Catalysis, Bioinorganic Chemistry Investigation of catalytic activity in oxidation reactions and as models for copper-containing enzymes.

Fundamental Reactivity Studies and Derivatization Opportunities

The reactivity of this compound is another area ripe for exploration. The secondary amine functionalities are expected to undergo typical reactions such as N-alkylation, N-acylation, and N-arylation. These derivatizations would allow for the fine-tuning of the ligand's steric and electronic properties, which is crucial for applications in catalysis and materials science.

Furthermore, the methyl groups on the piperidine (B6355638) rings could potentially be functionalized, for instance, through oxidation to carboxylic acids, which would introduce new coordination sites. ossila.com This would transform the bidentate ligand into a more complex polydentate ligand, opening up new possibilities for coordination chemistry.

Table 2: Potential Derivatization Reactions

Reaction Type Reagents Potential Product Features
N-Alkylation Alkyl halides Increased solubility in nonpolar solvents, steric bulk modification.
N-Acylation Acyl chlorides, Anhydrides Introduction of carbonyl groups, potential for further functionalization.
N-Arylation Aryl halides (e.g., Buchwald-Hartwig amination) Enhanced electronic effects, modified photophysical properties.

Advanced Spectroscopic Characterization (Hypothetical Research Needs)

A thorough spectroscopic characterization of this compound and its derivatives is essential for understanding their structure and bonding. While basic characterization would involve ¹H and ¹³C NMR and mass spectrometry, more advanced techniques would be necessary to fully elucidate its properties.

Future research should aim to:

Utilize 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, which is especially important for its various stereoisomers.

Employ advanced mass spectrometry techniques like ESI-MS and MALDI-TOF to study its metal complexes and supramolecular assemblies. researchgate.net

Obtain single-crystal X-ray diffraction data to determine its solid-state structure and conformational preferences. This would provide invaluable information on bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Conformational Analysis (Hypothetical Research Needs)

Computational methods, particularly Density Functional Theory (DFT), would be a powerful tool for investigating the conformational landscape of this compound. mdpi.com The rotation around the C2-C2' bond and the chair-boat conformational changes of the piperidine rings can lead to a variety of conformers with different energies.

Hypothetical research in this area could involve:

Mapping the potential energy surface to identify the most stable conformers and the energy barriers between them.

Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Investigating the binding of the ligand to metal centers to predict the geometry and stability of the resulting complexes. Such studies have been insightful for similar systems like 2-substituted piperazines. nih.gov

Investigation in Supramolecular Assembly (Hypothetical Research Needs)

The ability of bidentate ligands to participate in the formation of larger, ordered structures makes this compound a candidate for research in supramolecular chemistry. The directed self-assembly of this ligand with metal ions or other organic molecules could lead to the formation of novel supramolecular architectures such as coordination polymers, molecular cages, or interlocked structures. nih.govacs.org

Potential research directions include:

Crystal engineering studies to explore the formation of hydrogen-bonded networks and other non-covalent interactions in the solid state.

The use of this ligand as a building block in the template-directed synthesis of complex molecular topologies.

Investigation of host-guest chemistry , where the cavity of a self-assembled structure could encapsulate small molecules or ions.

Q & A

Q. Table 1: Key Reaction Conditions

Reaction TypeReagents/ConditionsYieldReference
Oxidation (KMnO₄)Reflux in H₂O, 24 h, 80–85°C54–74%
Metal complexationZnCl₂ in MeOH, room temperature75–90%
Schiff base condensationEnantiopure diamine, RT, 12 h60–80%

(Advanced) How does 5,5′-Dimethyl-2,2′-bipiperidine influence the conformational dynamics of platinum-DNA adducts in anticancer research?

Methodological Answer:
In retro-modeling studies, 5,5′-dimethyl-2,2′-bipiperidine (Bip) ligands in platinum(II) complexes reduce dynamic motion in DNA adducts by a billion-fold, enabling the detection of multiple conformers (e.g., HH1, HH2, ΔHT) via NMR and X-ray crystallography. Key steps include:

Synthesis of [BipPt(H₂O)₂]²⁺ : React Bip with K₂PtCl₄ in aqueous solution .

DNA cross-linking : Incubate the Pt complex with d(GpG) oligonucleotides to form LPt(d(GpG)) adducts.

Conformer analysis : Use SHELX-based refinement (for crystallography) and 2D NMR to resolve distinct conformers, revealing right-handed (HH1 R) and left-handed (HH1 L) canting .

Key Finding : The steric bulk of Bip stabilizes non-canonical DNA adduct conformers, which may evade repair mechanisms in cancer cells .

(Basic) What spectroscopic and crystallographic methods are employed to characterize 5,5′-Dimethyl-2,2′-bipiperidine metal complexes?

Methodological Answer:

  • X-ray crystallography : SHELXL/SHELXS refine crystal structures, resolving bond lengths/angles and confirming ligand geometry. For example, the Cu–N bond distance in 5,5′-dimethyl-2,2′-bipyridine Cu(II) complexes is ~1.98 Å .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.35 ppm) and monitors reaction progress .
  • Magnetic susceptibility : SQUID magnetometry measures ferromagnetic coupling in dinuclear Cu(II) complexes (J = 73–104 cm⁻¹) .

Q. Table 2: Spectroscopic Data

TechniqueKey ObservationsReference
X-ray (SHELXL)Cu–N = 1.98 Å, τ = 0.21 (Addison parameter)
¹H NMR (400 MHz, CDCl₃)δ 2.35 (s, 6H, CH₃), 8.45 (d, 2H, pyridine)

(Advanced) What computational challenges arise in modeling the magnetic properties of dinuclear Cu(II) complexes with 5,5′-dimethyl-2,2′-bipyridine ligands?

Methodological Answer:
Density functional theory (DFT) struggles to reproduce experimental magnetic coupling constants (J) for hetero-triply-bridged Cu(II) complexes. Key issues include:

Exchange-correlation errors : Common functionals (e.g., B3LYP) overestimate antiferromagnetic contributions, deviating from experimental J = 73–104 cm⁻¹ .

Spin contamination : Open-shell systems require rigorous spin-state validation via CASSCF calculations.

Structural parameter sensitivity : Small changes in Cu–O–Cu angles (e.g., 97.5° vs. 101.2°) drastically alter J values, necessitating high-precision geometry optimization .

Recommendation : Hybrid QM/MM approaches combined with experimental benchmarks improve predictive accuracy .

(Basic) How do steric effects of 5,5′-dimethyl substitution impact coordination chemistry compared to unsubstituted bipiperidine?

Methodological Answer:
The 5,5′-dimethyl groups:

  • Enhance stability : Increase metal-ligand binding constants by 10–100× due to preorganization of N donors .
  • Modulate geometry : Force distorted square-pyramidal coordination in Cu(II) complexes (τ = 0.21 vs. τ = 0 for ideal octahedral) .
  • Limit ligand flexibility : Reduce conformational mobility, favoring specific DNA adduct conformers in Pt(II) anticancer studies .

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Feasible Synthetic Routes

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Reactant of Route 2
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